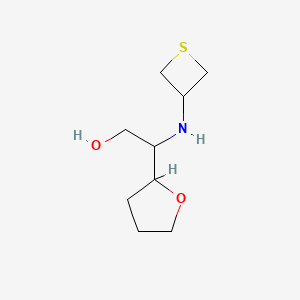
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is a complex organic compound that features both tetrahydrofuran and thietane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol likely involves multiple steps, including the formation of the tetrahydrofuran and thietane rings, followed by their coupling. Typical reaction conditions might include:
Formation of Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Formation of Thietane Ring: This might involve the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling Reaction: The final step could involve the nucleophilic substitution of a halogenated ethan-1-ol derivative with the thietane ring.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions might include the use of alkyl halides and a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.
Aplicaciones Científicas De Investigación
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of polymers or other materials with specialized properties.
Mecanismo De Acción
The mechanism of action for 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thietane ring but shares the tetrahydrofuran moiety.
2-(Thietan-3-ylamino)ethanol: Contains the thietane ring but lacks the tetrahydrofuran moiety.
Uniqueness
The combination of both tetrahydrofuran and thietane rings in 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol makes it unique
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
2-(oxolan-2-yl)-2-(thietan-3-ylamino)ethanol |
InChI |
InChI=1S/C9H17NO2S/c11-4-8(9-2-1-3-12-9)10-7-5-13-6-7/h7-11H,1-6H2 |
Clave InChI |
BGBTVJKPZNBCSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(CO)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


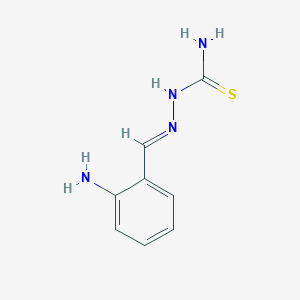

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
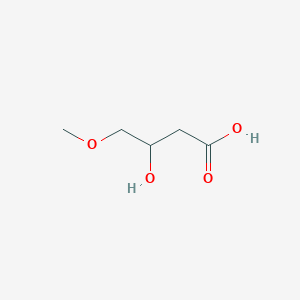

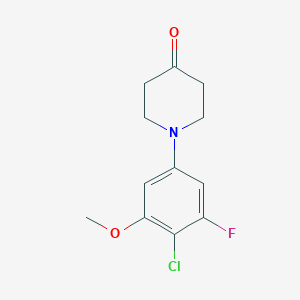

![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)

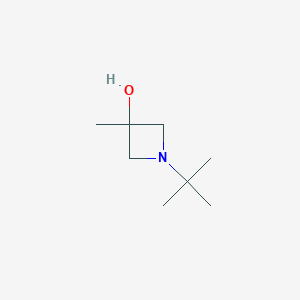
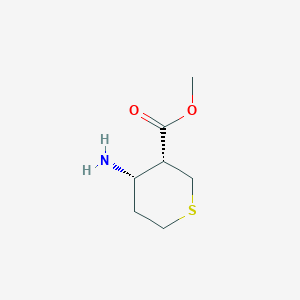
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13026816.png)

